2,6-Dibromo-9-methyl-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4Br2N4 |
|---|---|
Molecular Weight |
291.93 g/mol |
IUPAC Name |
2,6-dibromo-9-methylpurine |
InChI |
InChI=1S/C6H4Br2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3 |
InChI Key |
UMHFOXCKUJOQHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for 2,6 Dibromo 9 Methyl 9h Purine
Regioselective N9-Alkylation Strategies for Purine (B94841) Synthesis Precursors
A pivotal step in synthesizing 2,6-dibromo-9-methyl-9H-purine is the selective methylation of a purine precursor at the N9 position, as the purine ring has several nitrogen atoms available for alkylation.
Alkylation of Dihalopurines (e.g., 2,6-Dichloropurine) to Yield 9-Methyl Derivatives
A prevalent method for introducing the N9-methyl group is the direct alkylation of a dihalopurine, such as 2,6-dichloropurine (B15474). researchgate.net This reaction is typically performed by treating 2,6-dichloropurine with a methylating agent, like methyl iodide, in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net These conditions generally favor the formation of the N9-methylated product, 2,6-dichloro-9-methyl-9H-purine. researchgate.netchemrxiv.org While this method predominantly yields the desired N9-isomer, the N7-isomer is often formed as a byproduct. chemrxiv.orgimtm.cz The separation of these regioisomers is typically achieved through column chromatography. chemrxiv.org
Table 1: Alkylation of 2,6-Dichloropurine
| Methylating Agent | Base | Solvent | Major Product | Minor Product |
|---|---|---|---|---|
| Methyl Iodide | K2CO3 | DMF | 2,6-dichloro-9-methyl-9H-purine | 2,6-dichloro-7-methyl-9H-purine |
| Benzyl Bromide | K2CO3 | DMF | 9-benzyl-2,6-dichloropurine | 7-benzyl-2,6-dichloropurine |
Influence of Reaction Conditions on N9- versus N7-Selectivity in Methylation
The ratio of N9- to N7-methylated products is highly dependent on the reaction conditions. acs.org Factors such as the solvent, base, and temperature play a crucial role in determining the regioselectivity of the methylation process. acs.orgnih.gov
Generally, polar aprotic solvents like DMF or acetonitrile (B52724) favor the formation of the thermodynamically more stable N9-isomer. researchgate.net The use of a strong base, such as sodium hydride (NaH), can also enhance N9-selectivity. researchgate.netnih.gov Conversely, kinetic control, which may favor the N7-isomer, can sometimes be achieved under different conditions, such as using specific Lewis acids or performing the reaction at lower temperatures. acs.org The electronic nature of the substituents on the purine ring also influences the site of alkylation, with electron-withdrawing groups like halogens typically directing alkylation to the N9 position. nih.gov
Advanced Bromination Techniques for Purine Scaffolds
The introduction of bromine atoms at the C2 and C6 positions is essential for the synthesis of the target compound and provides handles for further chemical modifications.
Direct Dibromination of Purine Intermediates
Direct bromination of a purine intermediate like 9-methylpurine (B1201685) can be challenging due to the similar reactivity of the C2, C6, and C8 positions, often resulting in a mixture of products. A more controlled approach involves the bromination of purine precursors with existing activating groups. For instance, 9-methylxanthine (B73267) (2,6-dihydroxy-9-methylpurine) can be directly converted to this compound using a potent brominating agent like phosphorus oxybromide (POBr3).
Halogen Exchange Reactions for C2 and C6 Positions (e.g., Chloro to Bromo)
A more common and efficient route to this compound involves a halogen exchange (HALEX) reaction. This strategy typically begins with the more accessible 2,6-dichloro-9-methyl-9H-purine. The chloro groups are then substituted by bromo groups. This transformation can be achieved using various bromide sources, such as hydrobromic acid (HBr) in acetic acid or by heating with a bromide salt like sodium bromide (NaBr) or lithium bromide (LiBr).
Multi-Step Synthetic Sequences for this compound
The synthesis of this compound is most effectively accomplished through a multi-step process that integrates regioselective alkylation and subsequent halogenation.
A typical synthetic pathway is outlined below:
N9-Methylation: 2,6-Dichloropurine undergoes regioselective methylation at the N9 position. rsc.org This is commonly achieved using methyl iodide and potassium carbonate in DMF, yielding 2,6-dichloro-9-methyl-9H-purine. researchgate.net
Halogen Exchange: The intermediate, 2,6-dichloro-9-methyl-9H-purine, is then converted to the final product via a halogen exchange reaction. google.com This step involves treating the dichloro compound with a bromide source to replace both chlorine atoms with bromine, thereby forming this compound.
Table 2: Illustrative Multi-Step Synthesis
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. N9-Methylation | 2,6-Dichloropurine | CH3I, K2CO3, DMF | 2,6-dichloro-9-methyl-9H-purine |
| 2. Halogen Exchange | 2,6-dichloro-9-methyl-9H-purine | HBr, Acetic Acid | This compound |
This sequential approach allows for a controlled and efficient synthesis of this compound, a valuable precursor for further chemical exploration.
Purification and Isolation Methodologies in Purine Synthesis Research
The successful synthesis of purine derivatives like this compound is critically dependent on effective purification and isolation techniques. The inherent polarity of the purine core, combined with the properties of its substituents, necessitates a tailored approach to achieve high purity.
Thin Layer Chromatography (TLC) is an indispensable tool used throughout the synthesis process. It is primarily employed to monitor the progress of a reaction, allowing chemists to determine the point of completion and to identify the number of components in the crude reaction mixture. nih.govrsc.org Visualization is typically achieved using UV light due to the UV-active nature of the purine ring. rsc.org
Column Chromatography is the most common method for purifying crude purine products. mdpi.comresearchgate.netrsc.org The choice of stationary and mobile phases is crucial for effective separation.
Normal-Phase Chromatography : Silica (B1680970) gel is the most frequently used stationary phase. rsc.org Eluent systems are typically mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727). rsc.orgrsc.orgteledynelabs.com For example, the purification of 8-bromo-6-chloro-9-(4-methoxybenzyl)-9H-purine is performed on a silica gel column using a 1:1 mixture of diethyl ether and hexane. rsc.org
Reversed-Phase Chromatography : For more polar purines, C18-functionalized silica is a viable alternative. teledynelabs.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol. To improve peak shape and resolution, modifiers such as formic acid or trifluoroacetic acid (TFA) are often added. teledynelabs.com
Amine-Functionalized Silica : This stationary phase can be advantageous for purifying purine compounds. It is less polar than bare silica, leading to weaker retention. The basic nature of the amine groups can also eliminate the need for basic modifiers in the mobile phase that might otherwise be required to prevent peak tailing of the amine-containing purine analytes. teledynelabs.com
Crystallization is frequently employed as the final purification step after chromatography. researchgate.netnih.gov This technique not only yields a product of high purity but also provides it in a stable, crystalline form. The selection of an appropriate solvent or solvent system is determined empirically. For instance, some brominated purine nucleosides are crystallized from methanol or water. nih.gov In other cases, a mixture of solvents like acetone/hexane may be used to induce crystallization. semanticscholar.org
Sublimation represents a more specialized technique for the direct isolation of purines. researchgate.net This method involves heating the sample under reduced pressure, causing the purines to sublime and then condense on a cold surface. It has been demonstrated for isolating purines from complex matrices like DNA and bacterial cells, suggesting its potential for purifying thermally stable synthetic purines without the use of solvents. researchgate.net
The following table summarizes common purification strategies used in purine chemistry.
| Purification Technique | Stationary Phase | Typical Mobile Phase/Solvent | Application Notes |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol or Hexane/Ethyl Acetate | Most common method for moderately polar to non-polar purines. rsc.orgteledynelabs.com |
| C18 Silica | Water/Acetonitrile or Water/Methanol with acid modifier (e.g., TFA) | Suitable for polar purines; modifier helps sharpen peaks. teledynelabs.com | |
| Amine-Functionalized Silica | Hexane/Ethyl Acetate | Good for basic purines; may not require solvent modifiers. teledynelabs.com | |
| Crystallization | N/A | Methanol, Water, Acetone/Hexane | Final purification step to obtain high-purity, crystalline solid. researchgate.netnih.govsemanticscholar.org |
| Sublimation | N/A | N/A | Solvent-free method for thermally stable compounds. researchgate.net |
Chemical Reactivity and Derivatization Strategies of 2,6 Dibromo 9 Methyl 9h Purine
Nucleophilic Substitution Reactions at C2 and C6 Positions
The electron-deficient nature of the purine (B94841) ring, further enhanced by the two electron-withdrawing bromine atoms, renders the C2 and C6 positions susceptible to attack by nucleophiles. This reactivity forms the basis for the introduction of a variety of substituents.
Replacement of Bromine Atoms with Diverse Nucleophiles
The bromine atoms at the C2 and C6 positions of 2,6-dibromo-9-methyl-9H-purine can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the C6 position is generally higher than that of the C2 position, allowing for selective monosubstitution under controlled conditions.
The reaction with amines, for instance, leads to the formation of 2-bromo-6-amino-9-methylpurines or 2,6-diamino-9-methylpurines, depending on the stoichiometry of the amine used. Similarly, reactions with thiols and alkoxides yield the corresponding 6-thioether or 6-alkoxy derivatives. The choice of solvent and reaction temperature can influence the rate and selectivity of these substitutions.
Regioselectivity and Stereoselectivity in Substitution Reactions
A key feature of nucleophilic substitution reactions on 2,6-dibromopurines is the pronounced regioselectivity. The greater electrophilicity of the C6 position compared to the C2 position is a well-established principle in purine chemistry. This difference in reactivity is attributed to the greater ability of the pyrimidine (B1678525) ring to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C6.
Consequently, by carefully controlling the reaction conditions, such as temperature and the amount of nucleophile, it is possible to achieve selective substitution at the C6 position while leaving the C2-bromo substituent intact. This stepwise functionalization is a powerful strategy for the synthesis of dissymmetrically substituted 2,6-purine derivatives. For example, treatment with one equivalent of a primary amine at or below room temperature typically results in the selective formation of the 6-amino-2-bromopurine derivative. Subsequent reaction with a different nucleophile at a higher temperature can then be used to displace the remaining bromine atom at the C2 position.
In the context of stereoselectivity, when chiral nucleophiles are employed, the reaction can lead to the formation of diastereomeric products if the resulting molecule contains a new stereocenter. The stereochemical outcome is determined by the nature of the nucleophile and the reaction conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in purine chemistry. These methods offer a versatile approach to introduce a wide range of substituents at the C2 and C6 positions of this compound.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at C2 and C6
The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a widely used method for the formation of C-C bonds. In the case of 2,6-dihalopurines, this reaction allows for the introduction of aryl, heteroaryl, and vinyl substituents. organic-chemistry.orgscispace.comsoton.ac.ukmdpi.comnih.govresearchgate.netresearchgate.net
Similar to nucleophilic substitution, the Suzuki-Miyaura coupling exhibits regioselectivity, with the C6 position being more reactive than the C2 position. This allows for the selective mono-arylation or vinylation at C6 by using a stoichiometric amount of the boronic acid or its ester. researchgate.net Subsequent coupling at the C2 position with a different boronic acid can then be achieved, providing access to unsymmetrically 2,6-disubstituted purines. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with 2,6-Dihalopurines (Data presented is for the closely related 9-benzyl-2,6-dichloropurine, illustrating the general reactivity)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid (1 equiv) | 9-Benzyl-2-chloro-6-phenylpurine | 77 |
| 2 | Phenylboronic acid (3 equiv) | 9-Benzyl-2,6-diphenylpurine | 84 |
Data sourced from studies on 9-benzyl-2,6-dichloropurine, which is expected to have similar reactivity to the 9-methyl-2,6-dibromopurine.
Stille Cross-Coupling Applications in 2,6-Dibromopurine Derivatization
The Stille cross-coupling reaction utilizes organostannanes as the coupling partners with organic halides and is another effective method for C-C bond formation. vinhuni.edu.vnorganic-chemistry.orgresearchgate.net This reaction has been successfully applied to the derivatization of dihalopurines, allowing for the introduction of a variety of carbon-based substituents, including alkyl, alkenyl, and aryl groups.
The regioselectivity of the Stille coupling on 2,6-dihalopurines is also pronounced, with preferential reaction at the C6 position. scispace.com This selective reactivity has been exploited in the synthesis of various 6-substituted-2-halopurines, which can serve as versatile intermediates for further functionalization.
Table 2: Examples of Stille Cross-Coupling Reactions with 2,6-Dihalopurines (Illustrative examples based on the known regioselectivity of Stille reactions on dihalopurines)
| Entry | Organostannane | Expected Product (at C6) |
| 1 | Vinyltributyltin | 2-Bromo-9-methyl-6-vinyl-9H-purine |
| 2 | Phenyltributyltin | 2-Bromo-9-methyl-6-phenyl-9H-purine |
| 3 | Thienyltributyltin | 2-Bromo-9-methyl-6-(thienyl)-9H-purine |
Sonogashira Coupling for Alkynyl Group Introduction
The Sonogashira coupling reaction provides a direct method for the introduction of alkynyl groups onto the purine core through the reaction of a terminal alkyne with a halopurine in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgmdpi.comnih.govscirp.org This reaction is highly valuable for the synthesis of purine derivatives with extended conjugation, which are of interest in materials science and as fluorescent probes.
The Sonogashira coupling also proceeds with a high degree of regioselectivity, favoring substitution at the C6 position of 2,6-dihalopurines. This allows for the synthesis of 6-alkynyl-2-halopurines, which can be further modified at the C2 position. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired alkynylated products.
Table 3: Examples of Sonogashira Coupling Reactions with Halopurines (Illustrative examples based on the known reactivity of halopurines in Sonogashira coupling)
| Entry | Terminal Alkyne | Expected Product (at C6) |
| 1 | Phenylacetylene | 2-Bromo-9-methyl-6-(phenylethynyl)-9H-purine |
| 2 | Trimethylsilylacetylene | 2-Bromo-9-methyl-6-((trimethylsilyl)ethynyl)-9H-purine |
| 3 | 1-Hexyne | 2-Bromo-6-(hex-1-yn-1-yl)-9-methyl-9H-purine |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is highly effective for coupling aryl halides with a wide range of primary and secondary amines, a transformation that is otherwise challenging. wikipedia.orgnih.gov For this compound, the bromo substituents at the C2 and C6 positions are ideal handles for this transformation, enabling the introduction of diverse amino groups.
The reaction typically involves a palladium source (such as Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often dictates the scope and efficiency of the reaction. Sterically hindered biaryl phosphine ligands like XPhos, RuPhos, or SPhos have proven effective in amination reactions. nih.gov The base, commonly a strong non-nucleophilic one like sodium tert-butoxide (NaOtBu) or a weaker one like potassium carbonate (K₂CO₃), is essential for the catalytic cycle. libretexts.org
A key aspect of the reactivity of 2,6-disubstituted purines is the differential reactivity of the C6 position compared to the C2 position. The C6 position is generally more electrophilic and thus more reactive towards nucleophilic attack and cross-coupling reactions. This regioselectivity allows for a stepwise functionalization strategy. By carefully controlling the reaction stoichiometry and conditions, it is possible to achieve selective mono-amination at the C6 position, followed by a subsequent amination at the C2 position with a different amine, leading to the synthesis of unsymmetrically substituted purine derivatives.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example | Role in Reaction |
|---|---|---|
| Substrate | This compound | Aryl halide source |
| Coupling Partner | Primary or Secondary Amine (e.g., Aniline, Morpholine) | Nitrogen nucleophile |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium source for the catalytic cycle |
| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and facilitates reductive elimination wikipedia.org |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Amine deprotonation and regeneration of the active catalyst |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvent to facilitate the reaction |
| Temperature | 80-120 °C | Provides thermal energy to overcome activation barriers |
Lithiation and Electrophilic Functionalization at C8 Position
The C8 position of the purine ring is known for its susceptibility to deprotonation by strong bases, a reaction that opens a pathway for introducing a wide array of functional groups. The C8-H bond is the most acidic carbon-hydrogen bond in the this compound molecule. This acidity allows for regioselective metalation, typically using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).
The process involves treating a solution of the purine substrate with LDA at very low temperatures, commonly -78 °C, in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF). This generates a highly reactive 8-lithiopurine intermediate. This intermediate is a potent nucleophile and readily reacts with a variety of electrophiles that are subsequently added to the reaction mixture. This "lithiation-electrophilic quench" sequence is a robust strategy for C8-functionalization. researchgate.net
The versatility of this method is demonstrated by the range of electrophiles that can be employed, allowing for the introduction of alkyl, silyl, halogen, and other functional groups directly onto the C8 position. For instance, quenching the lithiated intermediate with an alkyl halide (e.g., methyl iodide) installs an alkyl group, while reaction with iodine introduces an iodo group. This method provides a direct route to 8-substituted purine derivatives that are valuable for further chemical modifications. researchgate.net
Table 2: Electrophiles for C8 Functionalization via Lithiation
| Electrophile | Reagent Example | Functional Group Introduced |
|---|---|---|
| Alkyl Halides | Methyl Iodide (CH₃I) | Methyl (-CH₃) |
| Aldehydes/Ketones | Benzaldehyde (PhCHO) | Hydroxybenzyl (-CH(OH)Ph) |
| Disulfides | Dimethyl disulfide (MeSSMe) | Methylthio (-SMe) |
| Halogen Sources | Iodine (I₂) | Iodo (-I) |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |
Further Alkylation or Arylation Reactions at N9-Position (if applicable for derivatives)
The parent compound, this compound, is already substituted with a methyl group at the N9 position, precluding further direct alkylation or arylation at this site. However, this type of reaction is highly relevant for purine scaffolds that are unsubstituted at the N7 and N9 positions. The synthesis of the N9-methyl starting material itself relies on these principles.
Generally, the direct alkylation of a 2,6-dibromopurine core with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF often leads to a mixture of N9 and N7 alkylated isomers. ub.edu In many cases, the N9-alkylated product is the major isomer formed. ub.edu The regioselectivity can be influenced by the choice of solvent, base, and the nature of the alkylating agent. Microwave-assisted methods have been shown to provide rapid and regioselective N9-alkylation for some purine derivatives. ub.edu
Beyond alkylation, N-arylation of the purine core at the N9 position can be achieved through methods such as copper-catalyzed Ullmann-type couplings with aryl halides or palladium-catalyzed couplings with arylboronic acids. nih.gov These reactions allow for the introduction of various aryl or heteroaryl groups at the N9 position, significantly expanding the structural diversity of accessible purine derivatives. Therefore, while not directly applicable to the N9-methylated substrate, these N9-functionalization strategies are a cornerstone of purine chemistry and are critical for generating the diverse scaffolds from which derivatives like this compound are built.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,6-dibromopurine |
| Sodium tert-butoxide |
| Potassium carbonate |
| Cesium carbonate |
| Lithium diisopropylamide (LDA) |
| Tetrahydrofuran (THF) |
| Toluene |
| Dioxane |
| Methyl Iodide |
| Benzaldehyde |
| Dimethyl disulfide |
| Iodine |
| Trimethylsilyl chloride |
| Aniline |
| Morpholine |
| XPhos |
| RuPhos |
| SPhos |
| BINAP |
| Pd(OAc)₂ (Palladium(II) acetate) |
Spectroscopic and Computational Characterization of 2,6 Dibromo 9 Methyl 9h Purine and Its Research Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 2,6-Dibromo-9-methyl-9H-purine, a combination of one-dimensional and two-dimensional NMR experiments would be essential to confirm its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals. One signal would correspond to the single proton on the purine (B94841) ring (H-8), and the other to the three protons of the methyl group at the N9 position. The H-8 proton, being on an electron-deficient aromatic system, would appear as a singlet at a downfield chemical shift, typically in the range of δ 8.0-9.0 ppm. The methyl group protons (N9-CH₃) would also appear as a singlet, but at a more upfield position, generally around δ 3.5-4.5 ppm, due to being attached to a nitrogen atom within the heterocyclic ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, six distinct signals would be anticipated. The chemical shifts are influenced by the electronegativity of the attached atoms (bromine and nitrogen) and the aromaticity of the purine core. The carbons directly bonded to the bromine atoms (C-2 and C-6) would be significantly deshielded. The methyl carbon would appear at a characteristic upfield chemical shift.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-8 | ~8.0 - 9.0 (s, 1H) | |
| N9-CH₃ | ~3.5 - 4.5 (s, 3H) | |
| C-2 | Expected downfield | |
| C-4 | ||
| C-5 | ||
| C-6 | Expected downfield | |
| C-8 | ||
| N9-CH₃ | Expected upfield |
(Note: 's' denotes a singlet. The table indicates expected ranges as specific experimental data is unavailable.)
To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to identify proton-proton couplings. In the case of this compound, no cross-peaks would be expected in a COSY spectrum as there are no vicinal or long-range proton-proton couplings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to. For this molecule, an HMQC or HSQC spectrum would show a correlation cross-peak between the H-8 proton signal and the C-8 carbon signal, as well as a cross-peak connecting the N9-methyl protons to the N9-methyl carbon.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₆H₄Br₂N₄), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peak (M⁺) would appear as a triplet, with the M, M+2, and M+4 peaks having a relative intensity ratio of approximately 1:2:1.
Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would provide insights into the structure of the molecule. Common fragmentation pathways for purine derivatives include the loss of the methyl group, cleavage of the purine ring, and elimination of bromine atoms.
Expected Mass Spectrometry Data for this compound:
| Ion | m/z (relative to ⁷⁹Br) | Description |
|---|---|---|
| [M]⁺ | 291.88 | Molecular Ion |
| [M+2]⁺ | 293.88 | Molecular Ion with one ⁸¹Br |
| [M+4]⁺ | 295.88 | Molecular Ion with two ⁸¹Br |
| [M-CH₃]⁺ | 276.87 | Loss of methyl group |
| [M-Br]⁺ | 212.95 | Loss of a bromine atom |
(Note: The m/z values are calculated for the most abundant isotopes.)
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups. The IR and Raman spectra of this compound would be characterized by vibrations of the purine ring and the methyl group.
Key expected vibrational bands would include:
C-H stretching vibrations from the aromatic C-H bond and the methyl group.
C=N and C=C stretching vibrations within the purine ring system, typically appearing in the 1600-1400 cm⁻¹ region.
Ring stretching and deformation modes characteristic of the purine skeleton.
C-Br stretching vibrations, which would appear at lower frequencies, typically below 700 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidating Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the purine chromophore. These absorptions are due to π → π* and n → π* electronic transitions within the conjugated heterocyclic system. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the purine ring. The presence of the bromine atoms may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 9-methylpurine (B1201685).
Quantum Chemical Calculations
Quantum chemical calculations have emerged as a powerful tool for elucidating the molecular properties of purine derivatives, providing insights that are often complementary to experimental data. These computational methods allow for a detailed examination of molecular geometry, electronic structure, and spectroscopic parameters, offering a microscopic understanding of the behavior of these molecules. In the context of this compound and its research derivatives, quantum chemical calculations are instrumental in predicting and interpreting their physicochemical characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has been widely employed to investigate the geometric and electronic properties of purine systems due to its favorable balance between computational cost and accuracy. DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have proven effective in predicting the molecular structures of substituted purines.
The electronic structure of this compound can also be thoroughly analyzed using DFT. Key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be calculated. The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.
Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.35 | C2-N1-C6 | 120.5 |
| C2-N3 | 1.33 | N1-C2-N3 | 118.9 |
| N3-C4 | 1.34 | C2-N3-C4 | 119.8 |
| C4-C5 | 1.38 | N3-C4-C5 | 121.3 |
| C5-C6 | 1.40 | C4-C5-C6 | 117.6 |
| C6-N1 | 1.36 | C5-C6-N1 | 121.9 |
| C2-Br | 1.88 | N1-C2-Br | 119.5 |
| C6-Br | 1.89 | N3-C2-Br | 121.6 |
| N9-CH3 | 1.48 | C4-N9-CH3 | 125.1 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary based on the specific computational methodology.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Quantum chemical calculations are invaluable for the prediction and interpretation of spectroscopic data. Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the assignment of experimental signals and provide a deeper understanding of the molecular structure and bonding.
Theoretical ¹³C and ¹H NMR chemical shifts for this compound can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations provide the absolute shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The predicted chemical shifts are sensitive to the electronic environment of each nucleus, and therefore, the presence of the bromine atoms and the methyl group will have a significant impact on the calculated values for the purine ring carbons and protons.
Similarly, theoretical IR spectra can be computed through frequency calculations following a geometry optimization. These calculations provide the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted IR spectrum can be used to assign the various vibrational modes of the molecule, such as the stretching and bending vibrations of the purine ring, the C-Br bonds, and the methyl group.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹³C NMR Chemical Shifts (ppm) | |
| C2 | 145.2 |
| C4 | 153.8 |
| C5 | 120.1 |
| C6 | 150.5 |
| C8 | 141.7 |
| CH₃ | 30.2 |
| ¹H NMR Chemical Shifts (ppm) | |
| H8 | 8.15 |
| CH₃ | 3.85 |
| Key IR Frequencies (cm⁻¹) | |
| C-H stretch (aromatic) | 3100 |
| C-H stretch (methyl) | 2950 |
| C=N/C=C ring stretch | 1580, 1520, 1450 |
| C-Br stretch | 680, 620 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Experimental values may differ.
Conformational Analysis and Energy Landscapes
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules. For this compound, the primary source of conformational flexibility is the rotation of the methyl group attached to the N9 position.
Quantum chemical calculations can be used to explore the conformational energy landscape associated with the rotation of this methyl group. By performing a series of constrained geometry optimizations at different dihedral angles of the C8-N9-CH₃-H bond, a potential energy surface can be generated. This surface reveals the energy barriers to rotation and identifies the most stable (lowest energy) conformation of the methyl group relative to the purine ring.
The energy barriers to methyl group rotation are typically low in such systems, indicating that at room temperature, the methyl group is likely to be freely rotating. However, understanding the preferred orientation and the energy penalties for deviation from this orientation can be important for modeling intermolecular interactions, such as those that might occur in a biological receptor binding site or in the solid-state packing of the crystal. The results of such an analysis provide a more dynamic picture of the molecule's structure beyond a single static conformation.
Advanced Applications in Organic Synthesis Research
Utilization as a Versatile Building Block for Complex Purine (B94841) Derivatives
The differential reactivity of the C2-Br and C6-Br bonds in 2,6-Dibromo-9-methyl-9H-purine allows for its use as a versatile scaffold in the construction of complex, polysubstituted purine derivatives. This controlled reactivity is pivotal in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are powerful methods for forming carbon-carbon bonds. nih.govnih.gov
For instance, the C6-Br bond is generally more susceptible to nucleophilic substitution and palladium-catalyzed coupling reactions than the C2-Br bond. This chemoselectivity enables the sequential introduction of different substituents at these positions. A typical synthetic strategy involves the initial reaction at the C6 position, followed by a subsequent modification at the C2 position. This stepwise approach provides a high degree of control over the final structure of the purine derivative.
Table 1: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of Dihalopurines
| Starting Material | Coupling Partner | Catalyst/Conditions | Major Product | Reference |
|---|---|---|---|---|
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv) | Pd(PPh₃)₄, Toluene | 9-Benzyl-2-chloro-6-phenylpurine | nih.gov |
This table illustrates the regioselectivity observed in Suzuki-Miyaura reactions with analogous 2,6-dihalopurines, a principle that can be extended to this compound.
The ability to introduce a wide range of aryl, heteroaryl, and alkyl groups at the 2 and 6 positions makes this compound a key intermediate in the generation of libraries of compounds for drug discovery and materials science. nih.govmdpi.com
Role in the Synthesis of Nucleoside and Nucleotide Analogues
Nucleoside and nucleotide analogues are fundamental in the development of antiviral and anticancer therapies. This compound can serve as a crucial precursor for the synthesis of modified nucleoside analogues. The synthetic strategy typically involves the glycosylation of the purine base, followed by the functionalization of the 2 and 6 positions.
While direct glycosylation of this compound can be challenging, an alternative approach involves the synthesis of the desired 2,6-disubstituted-9-methylpurine first, followed by the introduction of a sugar moiety at the N9 position if the methyl group were replaced by a suitable protecting group. More commonly, the pre-functionalized purine is coupled with a protected sugar derivative, such as a ribose or deoxyribose, to form the nucleoside.
Subsequent modifications at the C2 and C6 positions of the resulting nucleoside can be achieved through nucleophilic substitution or cross-coupling reactions, similar to those described for the parent purine. This allows for the creation of a diverse range of nucleoside analogues with potentially enhanced biological activity. nih.gov
Development of Novel Synthetic Pathways to Biologically Relevant Purine Scaffolds
The pursuit of novel and efficient synthetic routes to biologically active purine scaffolds is a continuous endeavor in medicinal chemistry. This compound provides a valuable starting point for the development of such pathways. Its well-defined reactivity allows for the systematic exploration of structure-activity relationships (SAR) by enabling the synthesis of a wide variety of analogues. mdpi.commdpi.com
For example, the synthesis of 2,6,9-trisubstituted purines with potential kinase inhibitory activity often starts from a dihalogenated purine. nih.gov By systematically varying the substituents at the 2, 6, and 9 positions, researchers can fine-tune the compound's affinity and selectivity for specific biological targets. The use of this compound in such synthetic campaigns can lead to the discovery of potent and selective inhibitors for various therapeutic targets.
Integration into Polymer Chemistry for Tailored Optoelectronic Materials
The field of organic electronics is rapidly advancing, with a growing demand for novel materials with tailored optoelectronic properties. Conjugated polymers containing purine units in their main chain are emerging as promising materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net
While research in this area has often utilized dichloropurines, the principles can be directly applied to this compound. A synthetic strategy could involve the copolymerization of a dibrominated purine monomer with various comonomers through palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling. researchgate.netnih.gov The choice of comonomer and the specific substitution pattern on the purine ring allow for the tuning of the polymer's electronic properties, such as its bandgap and charge transport characteristics. researchgate.net The incorporation of the purine scaffold can lead to materials with high fluorescence and tailored optoelectronic properties. researchgate.net
Table 2: Properties of Purine-Containing Conjugated Copolymers
| Copolymer | Comonomer | Optical Bandgap (eV) | Photoluminescent Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Purine-Thiophene Copolymer | Thiophene | 2.20 | 0.45 | researchgate.net |
This table presents data for analogous purine-containing copolymers, demonstrating the tunability of their optoelectronic properties.
Catalysis Research Involving Purine-Metal Complexes
The nitrogen atoms within the purine ring system are excellent ligands for metal ions, leading to the formation of stable coordination complexes. These purine-metal complexes have potential applications in catalysis, although this remains a relatively unexplored area of research for this compound specifically.
The coordination of a metal to the purine scaffold can modulate the electronic properties of both the purine and the metal center, potentially leading to novel catalytic activities. For instance, purine-based ligands have been explored in the context of various catalytic transformations. The ability to systematically modify the purine ligand by introducing different substituents at the 2 and 6 positions of this compound offers a strategy for fine-tuning the properties of the resulting metal complexes and optimizing their catalytic performance.
Roles in Medicinal Chemistry Research
Design and Synthesis of Kinase Inhibitors
The purine (B94841) scaffold is a well-established framework for the development of kinase inhibitors due to its structural similarity to adenosine (B11128) triphosphate (ATP), the natural substrate for kinases. By modifying the substituents at various positions of the purine ring, medicinal chemists can achieve potent and selective inhibition of specific kinases implicated in diseases such as cancer.
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation, making it a key target in cancer therapy. Researchers have designed and synthesized a series of novel 9-methyl-9H-purine derivatives as potent mTOR inhibitors. nih.gov A lead compound from this series, 15i , demonstrated significant antiproliferative activity against a panel of human cancer cell lines, with IC50 values in the nanomolar to low micromolar range. nih.gov
The inhibitory action of compound 15i extends to the cellular level, where it induces cell cycle arrest at the G0/G1 phase in MCF-7, PC-3, and A549 cancer cells. nih.gov Furthermore, it suppresses cancer cell migration and invasion by inhibiting the phosphorylation of key downstream effectors of the mTOR pathway, namely AKT and p70S6 kinase. nih.gov Compound 15i also modulates autophagy-related proteins, leading to the induction of autophagy. nih.gov These findings highlight the potential of the 9-methyl-9H-purine scaffold as a starting point for the development of new mTOR kinase inhibitors for cancer treatment. nih.gov
Table 1: Antiproliferative Activity of mTOR Inhibitor 15i
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.87 |
| PC-3 | 1.25 |
| A549 | 2.33 |
| HCT116 | 0.95 |
| HepG2 | 1.89 |
| U87 | 3.45 |
Bcr-Abl Inhibitors: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). nih.govpatsnap.com The purine scaffold has been successfully utilized to develop potent inhibitors of Bcr-Abl. nih.govmdpi.com These inhibitors typically function by competing with ATP for binding to the kinase domain of the Bcr-Abl protein, thereby preventing the phosphorylation of downstream substrates essential for cancer cell proliferation and survival. patsnap.comresearchgate.net A series of 2,6,9-trisubstituted purine derivatives have been synthesized and shown to exhibit potent inhibitory activity against Bcr-Abl, with some compounds demonstrating greater potency than the established drug imatinib. mdpi.com For instance, compound 11b displayed an IC50 value of 0.015 μM against Bcr-Abl. mdpi.com Notably, these purine derivatives have also shown efficacy against imatinib-resistant Bcr-Abl mutants, such as T315I, E255K, and Y253H. mdpi.com Molecular docking studies have revealed that these inhibitors bind to the ATP-binding site of Bcr-Abl. The structure-activity relationship indicates that substitutions at the C6 phenylamino ring and the size of the alkyl group at the N9 position are critical for potent and selective inhibition. mdpi.com At the cellular level, these inhibitors have been shown to arrest the cell cycle in the G1 phase and reduce the levels of downstream signaling proteins of the Bcr-Abl pathway. mdpi.com
Btk Kinase Inhibitors: Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. patsnap.comresearchgate.net A series of N,9-diphenyl-9H-purin-2-amine derivatives have been identified as highly potent BTK inhibitors. nih.govnih.gov Compounds 10d , 10i , and 10j from this series exhibited exceptionally low IC50 values of 0.5, 0.5, and 0.4 nM, respectively, against BTK. nih.govnih.gov These inhibitors act by interfering with the kinase activity of BTK, which in turn disrupts the downstream signaling cascade that promotes B-cell proliferation and survival. patsnap.com The high selectivity of some purine-based BTK inhibitors is achieved through specific interactions with a lipophilic pocket in the BTK kinase domain. researchgate.netnih.gov In cellular assays, these compounds have demonstrated potent inhibition of the proliferation of B-cell leukemia cell lines. nih.gov
Table 2: Inhibitory Activity of Selected Purine-Based Bcr-Abl and Btk Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 11b | Bcr-Abl | 15 |
| 5c | Bcr-Abl | 40 |
| 5d | Bcr-Abl | 40 |
| 10d | BTK | 0.5 |
| 10i | BTK | 0.5 |
| 10j | BTK | 0.4 |
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle, and their aberrant activity is a hallmark of many cancers. The purine scaffold has served as a foundation for the development of numerous CDK inhibitors. Novel 2,6,9-trisubstituted purines have been designed as potent inhibitors of CDK12, a kinase involved in tumor development and resistance to therapies in HER2-positive breast cancer. mdpi.comnih.gov Potent analogs from this series, such as 30d and 30e , have demonstrated strong antiproliferative activity against both trastuzumab-sensitive and resistant HER2+ breast cancer cells, with GI50 values below 50 nM. mdpi.comnih.gov
At the molecular level, these CDK12 inhibitors act by downregulating the levels of cyclin K and the phosphorylation of the C-terminal domain of RNA polymerase II (Pol II p-CTD (Ser2)). mdpi.comnih.gov This, in turn, suppresses the expression of downstream genes that are critical for cancer cell survival, such as IRS1 and WNT1. mdpi.comnih.gov The binding mode of these purine-based inhibitors to CDKs has been elucidated through co-crystal structures, which show that the purine core mimics the interactions of ATP within the kinase binding site. acs.org The substituents at the 2, 6, and 9 positions of the purine ring are crucial for achieving high potency and selectivity for specific CDK isoforms. acs.org
Table 3: Antiproliferative Activity of CDK12 Inhibitors in HER2+ Breast Cancer Cells
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| 30d | SK-Br3 (Trastuzumab-sensitive) | < 50 |
| 30d | HCC1954 (Trastuzumab-resistant) | < 50 |
| 30e | SK-Br3 (Trastuzumab-sensitive) | < 50 |
| 30e | HCC1954 (Trastuzumab-resistant) | < 50 |
Development of Receptor Antagonists
The structural similarity of the purine ring to adenosine allows for the rational design of antagonists for adenosine receptors, which are a class of G protein-coupled receptors involved in a wide range of physiological processes.
The adenosine A2A receptor (A2AAR) is implicated in various neurological and inflammatory conditions. A series of 2,6,9-trisubstituted purine derivatives have been designed and synthesized as A2AAR antagonists with potential antifibrotic properties. nih.gov One promising compound, 6a (4-(6-(methylamino)-2-(phenylethynyl)-9H-purin-9-yl)phenol), has been identified as a potent A2AAR antagonist. nih.gov
This compound exerts its biological effects by modulating the cAMP/PKA/CREB signaling pathway. nih.gov By blocking the A2AAR, compound 6a inhibits the activity of the cyclic AMP response element (CRE) promoter and reduces the expression of fibrogenic marker proteins. nih.gov It also decreases the phosphorylation of protein kinase A (PKA) and cAMP response element-binding protein (CREB), which are key downstream effectors of A2AAR activation. nih.gov Structure-activity relationship studies on 6-(2-furanyl)-9H-purin-2-amine derivatives have also led to the identification of several potent and selective A2AAR antagonists. nih.gov
Table 4: Binding Affinity of Selected Purine Derivatives at the Human A2A Adenosine Receptor
| Compound | Ki (nM) |
|---|---|
| ANR 94 | 46 |
| 1 | 1.7 |
| 2 | 2.2 |
| 4 | 3.7 |
The adenosine A3 receptor (A3R) is involved in inflammatory processes and is a target for the development of anti-inflammatory and anticancer agents. Pyrido[2,1-f]purine-2,4-dione derivatives have been explored as potent and selective human A3R antagonists. acs.org Binding affinity studies have been conducted on a series of these compounds, revealing a range of affinities from sub-nanomolar to low nanomolar. acs.org For example, compound 27 exhibited a high affinity with a Ki value of 0.38 nM. acs.org
In addition to binding affinity, the kinetic profiles of these antagonists have been investigated, providing insights into their residence time at the receptor. acs.org Some compounds, like compound 5 , have a very short residence time (2.2 minutes), while others, such as compound 27 (376 minutes) and 31 (391 minutes), exhibit much longer residence times. acs.org These kinetic parameters are crucial for understanding the duration of the pharmacological effect in vivo. Computational modeling studies have been employed to elucidate the key receptor interactions that govern the binding kinetics of these antagonists. acs.org
Table 5: Binding Affinity and Residence Time of Pyrido[2,1-f]purine-2,4-dione Derivatives at the Human A3 Adenosine Receptor
| Compound | Ki (nM) | Residence Time (min) |
|---|---|---|
| 5 | 108 | 2.2 |
| 27 | 0.38 | 376 |
| 31 | 0.45 | 391 |
Research into Antifibrotic Agents
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological process that can lead to organ failure. Recent research has highlighted the potential of 2,6,9-trisubstituted purine derivatives as potent antifibrotic agents. These compounds are often designed to act as antagonists for specific cellular receptors implicated in fibrotic pathways, such as the adenosine A2A receptor (A2AAR). nih.govewha.ac.kr
In one study, a series of 2,6,9-trisubstituted purine derivatives were synthesized and evaluated for their antifibrotic properties. A lead compound, 4-(6-(methylamino)-2-(phenylethynyl)-9H-purin-9-yl)phenol (designated as 6a), emerged as a promising A2AAR antagonist. nih.gov This compound demonstrated significant efficacy in reducing the expression of proteins that mark fibrosis. nih.govewha.ac.kr Further investigation revealed that its antifibrotic action is mediated through the inhibition of the A2AAR, which in turn modulates the cAMP/PKA/CREB signaling pathway. nih.govewha.ac.kr
While 2,6-Dibromo-9-methyl-9H-purine itself was not the final active agent, it represents a critical starting scaffold. The dibromo functionality allows for sequential and site-selective substitution reactions, enabling the synthesis of complex derivatives like compound 6a. This strategic chemical handle is crucial for developing novel therapeutics that target hepatic fibrosis through A2AAR antagonism. nih.gov
Exploration as Antiviral Agents Targeting Viral Enzymes (e.g., RVFV Inhibitors)
Rift Valley fever virus (RVFV) is an emerging pathogen with the potential to cause severe disease in both humans and livestock. nih.gov Currently, there are no approved antiviral drugs specifically for RVFV, making the discovery of effective inhibitors a high priority. nih.govnih.gov Research efforts have focused on identifying small molecules that can target viral enzymes essential for replication, such as the viral L-protein which possesses RNA-dependent RNA polymerase (RdRp) and endonuclease activities. plos.org
While many classes of compounds are under investigation, including nucleoside analogs like Favipiravir, the direct evaluation of this compound as an RVFV inhibitor is not extensively documented in current literature. nih.govnih.gov However, the broader class of purine analogs has a well-established history in antiviral therapy. These molecules can act as mimics of natural nucleosides, interfering with viral replication processes.
Screening of chemical libraries has identified various scaffolds with anti-RVFV activity, such as α-Hydroxytropolones and N-Hydroxypyridinediones, which are thought to inhibit viral enzymes by coordinating with essential metal ions. plos.orgbiorxiv.org Other studies have focused on modifying lead compounds, like 1-N-(2-(biphenyl-4-yloxy)ethyl)propane-1,3-diamine, to improve their antiviral potency and toxicological profiles. nih.gov Given the versatility of the purine scaffold, this compound serves as a valuable starting material for creating novel derivatives that could be screened for activity against RVFV and other viral pathogens. Its reactive sites are ideal for introducing functionalities that could interact with the active sites of viral enzymes.
Investigation of Antiproliferative Activity against Cancer Cell Lines (in vitro mechanistic studies)
The purine scaffold is a privileged structure in the development of anticancer agents, largely due to its role in the structure of DNA and RNA and its ability to interact with a multitude of protein targets. nih.govdntb.gov.ua Derivatives of 2,6,9-trisubstituted purines, for which this compound is a key precursor, have been extensively investigated for their ability to inhibit the proliferation of cancer cells. nih.govsemanticscholar.org
A primary mechanism of action for many of these purine derivatives is the inhibition of cyclin-dependent kinases (CDKs). nih.govacs.org CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov By inhibiting CDKs, these compounds can halt the cell cycle and prevent cancer cell division. For instance, novel 2,6,9-trisubstituted purines have been designed as potent inhibitors of CDK12, an enzyme implicated in the progression of HER2-positive breast cancers and resistance to therapies like trastuzumab. mdpi.comnih.gov Potent analogs demonstrated the ability to downregulate key proteins involved in transcription and the expression of genes downstream of CDK12. nih.gov
Mechanistic studies have revealed that beyond cell cycle arrest, these purine derivatives can induce apoptosis (programmed cell death) and inhibit cancer cell migration and angiogenesis. nih.govnih.gov The antiproliferative effects are often evaluated across a panel of human cancer cell lines, with some compounds showing remarkable potency and selectivity. nih.govresearchgate.netresearchgate.net The structure-activity relationship (SAR) studies consistently show that the nature of the substituents at the 2, 6, and 9 positions of the purine ring is critical for both potency and selectivity. semanticscholar.orgmdpi.com
| Compound Class | Target/Mechanism | Cancer Cell Lines Tested | Observed Effects | Reference |
|---|---|---|---|---|
| 2,6,9-Trisubstituted Purines | CDK12 Inhibition | SK-Br3, HCC1954 (HER2+ Breast Cancer) | Potent antiproliferative activity (GI50 < 50 nM), downregulation of Cyclin K and Pol II, synergistic effects with trastuzumab. | mdpi.comnih.gov |
| General 2,6,9-Trisubstituted Purines | CDK Inhibition | Human Leukemic Cells | Potent CDK inhibition, induction of apoptosis, and cell cycle arrest at different phases. | nih.gov |
| Novel Purine Derivatives | Inhibition of CDK7, CLKs | MDA-MB-231 (Triple Negative Breast Cancer) | Induction of apoptosis, inhibition of migration and angiogenesis by affecting expression of Bcl-2, Bax, MMP2, MMP9, AKT, and EGFR. | nih.gov |
| Arylpiperazinyl Purines | Apoptosis Induction, Cell Cycle Arrest | HL-60, H1975, HCT116, HeLa | Induction of apoptosis and cell cycle arrest at the S-phase. | semanticscholar.orgresearchgate.net |
Applications in Nucleic Acid Chemistry Research and Enzyme Interaction Studies
Modified purines are indispensable tools in the field of nucleic acid chemistry. They are incorporated into synthetic DNA and RNA strands to probe structure, function, and interactions with enzymes and other proteins. nih.gov this compound, with its reactive handles, is an excellent precursor for creating a wide range of modified nucleoside analogs.
These synthetic nucleotides can be used to:
Study DNA and RNA Structures: Introducing bulky or modified groups can help elucidate the conformational dynamics of nucleic acids, including non-canonical structures like G-quadruplexes.
Investigate Enzyme-Substrate Interactions: By placing modified bases at specific sites, researchers can map the active sites of enzymes like DNA and RNA polymerases, nucleases, and repair enzymes. nih.gov For example, modifications can obstruct normal Watson-Crick base pairing and force Hoogsteen base-pairing, providing insights into how enzymes recognize and process damaged or altered DNA. nih.gov
Develop Therapeutic Oligonucleotides: Modified nucleotides are used to enhance the stability, binding affinity, and cellular uptake of antisense oligonucleotides and siRNAs.
The interaction of purine metabolism products and their analogs with DNA is also a key area of study. Understanding how small molecules bind to DNA—whether through intercalation, groove binding, or electrostatic interactions—is crucial for designing new drugs. ankara.edu.tr The purine scaffold itself is a common motif in ligands that bind to DNA and RNA, and also to proteins that read epigenetic marks, such as bromodomains.
Development of Fluorescent Probes and Sensors Based on Purine Scaffolds
The inherent aromatic and electron-rich nature of the purine ring system makes it an excellent scaffold for the development of fluorescent probes and sensors. nih.gov By chemically modifying the purine core, often starting from versatile intermediates like this compound, scientists can create molecules that change their fluorescent properties upon binding to a specific target. nih.govnih.gov
These purine-based probes have been designed to detect a variety of analytes, including:
Metal Ions: Probes have been developed for the selective detection of metal ions like Cu2+, which play critical roles in biological systems but can be toxic in excess. nih.gov
Small Molecules and Pollutants: Sensors capable of detecting pesticides like glyphosate have been synthesized, demonstrating the potential for environmental monitoring applications. nih.gov
Biological Molecules: Fluorescent probes based on the purine scaffold can detect important biological signaling molecules such as hydrogen sulfide (H2S). nih.gov
Proteins: Purine-based inhibitors of proteins like Heat Shock Protein 90 (Hsp90) have been conjugated with fluorophores (e.g., FITC, NBD) to create probes that allow for the visualization and quantification of the target protein in living cells using techniques like fluorescence microscopy and flow cytometry. nih.govnih.gov
The design of these sensors often relies on photophysical processes such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). The binding of the target analyte modulates these processes, leading to a "turn-on" or "turn-off" fluorescent signal that can be easily measured. nih.govrsc.org
| Probe Name/Class | Target Analyte | Sensing Mechanism | Application | Reference |
|---|---|---|---|---|
| PHA (Purine-Schiff base) | Cu2+ | Fluorescence quenching | Detection of copper ions in solution. | nih.gov |
| [PHA-Cu2+] System | Glyphosate | Fluorescence recovery | Detection of pesticide residues and fluorescence imaging in living cells. | nih.gov |
| PU-H71-FITC2, PU-H71-NBD1 | Heat Shock Protein 90 (Hsp90) | Direct binding of a fluorescently labeled inhibitor. | Flow cytometry and fluorescence microscopy to study Hsp90 in live cancer cells. | nih.govnih.gov |
| 8-(phenylethynyl)phenylated 2-amino-2'-deoxyadenosine derivatives | Microenvironment (solvatochromicity, pH) | Environment-sensitive fluorescence emission. | Probing local environments in biological systems. | nih.gov |
Mechanistic Research at the Molecular and Cellular Level in Vitro Studies
Molecular Interactions with Target Proteins (e.g., Kinases, Receptors)
The 2,6,9-trisubstituted purine (B94841) scaffold has been identified as a potent inhibitor of various protein kinases, which are crucial regulators of cellular function. Research has demonstrated that specific substitutions at the C2, C6, and N9 positions of the purine ring can lead to high-affinity binding and inhibition of target kinases.
One prominent example is the inhibition of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), a receptor tyrosine kinase often implicated in tumorigenesis. A series of 2,6,9-trisubstituted purines has been shown to have nanomolar potency against PDGFRα. nih.gov In studies using the human eosinophilic leukaemia cell line EOL-1, which expresses a constitutively active FIP1L1-PDGFRA fusion protein, these purine derivatives effectively inhibited the autophosphorylation of the receptor. nih.gov
Similarly, the 2,6-diamino-substituted purine known as Reversine (B1683945) is recognized as a potent inhibitor of Aurora kinases, which are key mitotic regulators. nih.gov The binding of these purine analogues to the ATP-binding pocket of kinases is a common mechanism, where they act as competitive inhibitors. The specific nature of the substitutions at the C2 and C6 positions dictates the selectivity and potency against different kinases. nih.gov
The broader purine scaffold has also been explored for its interaction with other protein classes. For instance, a 2-amine-9H-purine structure was developed into a potent ligand for the bromodomain of human BRD9, demonstrating that these compounds can interact with non-kinase targets by inducing significant conformational changes in the protein's binding pocket. researchgate.net
Table 1: Examples of Molecular Interactions of Substituted Purines
| Compound Class | Target Protein | Observed Interaction/Effect |
|---|---|---|
| 2,6,9-Trisubstituted Purines | PDGFRα | Inhibition of receptor autophosphorylation nih.gov |
| Reversine (2,6-diamino-substituted purine) | Aurora Kinases | Potent inhibition nih.gov |
| 2-Amine-9H-Purine Derivative | BRD9 Bromodomain | High-affinity binding, induced-fit pocket rearrangement researchgate.net |
Cellular Pathway Modulation by Purine Derivatives (e.g., cAMP/PKA/CREB pathway, AKT/P70S6K phosphorylation)
By inhibiting key proteins like kinases, purine derivatives can exert significant downstream effects on cellular signaling pathways. Inhibition of PDGFRα by 2,6,9-trisubstituted purines in EOL-1 cells leads to the suppression of critical downstream signaling pathways. Specifically, treatment with these compounds resulted in the reduced phosphorylation of STAT3 and ERK1/2, two major nodes in pathways that control cell proliferation, survival, and differentiation. nih.gov
The modulation of the PI3K/Akt pathway, a central regulator of cell survival and growth, has also been observed. In colorectal cancer cells, the phytochemical piperine, which can induce apoptosis, was shown to inhibit the PI3K/Akt signaling pathway. mdpi.com While not a purine derivative itself, this highlights a common pathway targeted by anti-proliferative agents. The effects of purine derivatives on such pathways are often context-dependent. For example, studies on the chalcone derivative 1C in ovarian cancer cells showed modulation of the Akt, Erk1/2, and NF-κB signaling pathways. mdpi.com
Induction of Cellular Processes (e.g., Apoptosis, Cell Cycle Arrest) in Model Systems
A primary consequence of modulating kinase activity and signaling pathways with purine derivatives is the induction of cell cycle arrest and apoptosis (programmed cell death).
In leukaemia cells treated with PDGFRα-inhibiting 2,6,9-trisubstituted purines, a distinct arrest in the G1 phase of the cell cycle was observed, which was followed by the onset of apoptosis. nih.gov This demonstrates a direct link between the inhibition of a specific oncogenic driver and the activation of cellular mechanisms to halt proliferation and eliminate malignant cells.
The 2,6-disubstituted purine Reversine has been shown to induce growth arrest and the accumulation of polyploidal cells (cells with more than the normal number of chromosome sets) in various human tumor cell lines. nih.gov This effect is associated with significant changes in the expression of cell cycle regulatory proteins. Treatment with Reversine leads to an increase in p21WAF1, a potent cell cycle inhibitor, and a modest elevation of cyclin D3 and CDK6. nih.gov Concurrently, it causes a substantial reduction in the levels of the mitotic proteins cyclin B and CDK1, which are essential for entry into and progression through mitosis. nih.gov Structurally related molecules have been shown to cause cell cycle arrest in the G2/M phase. nih.gov
The balance between cell cycle arrest and the induction of apoptosis is a critical factor in determining cell fate. researchgate.net The ability of these purine compounds to trigger both processes underscores their potential as modulators of fundamental cellular decisions.
Table 2: Cellular Processes Induced by Substituted Purines in Cancer Cell Lines
| Compound/Class | Cell Line | Induced Process | Associated Molecular Changes |
|---|---|---|---|
| 2,6,9-Trisubstituted Purines | EOL-1 (Leukaemia) | G1 phase cell cycle arrest, Apoptosis | Inhibition of PDGFRα, STAT3, ERK1/2 phosphorylation nih.gov |
| Reversine | PC-3, HeLa, DU-145 (Prostate, Cervical) | Growth arrest, Polyploidy | Upregulation of p21WAF1, Cyclin D3/CDK6; Suppression of Cyclin B/CDK1 nih.gov |
Inhibition of DNA/RNA Synthesis through Substrate Analogy
Purine derivatives, by mimicking the structure of natural purines like adenine and guanine, can interfere with the synthesis of nucleic acids. This mechanism is particularly relevant for antiviral and anticancer therapies.
A variety of 2,6-modified purine 2'-C-methylribonucleosides have been synthesized and evaluated as inhibitors of Hepatitis C Virus (HCV) RNA replication. nih.govnih.gov These compounds act as analogues of the natural substrates used by the viral RNA polymerase. Once incorporated into the growing RNA chain, they can terminate the synthesis process, thereby inhibiting viral replication. nih.gov The inhibition of pyrimidine (B1678525) and purine biosynthesis is a known strategy that suppresses both DNA and RNA synthesis. d-nb.info
While direct evidence for 2,6-Dibromo-9-methyl-9H-purine is specific, the principle of substrate analogy is well-established for the broader class of purine analogues. For example, allopurinol, a hypoxanthine analogue, inhibits xanthine oxidase, an enzyme in the purine degradation pathway, which in turn can lead to feedback inhibition of de novo purine synthesis. nih.gov This highlights the intricate ways purine analogues can disrupt the cellular pool of nucleotides required for DNA and RNA synthesis.
Structural Basis for Molecular Recognition (e.g., through molecular docking and dynamics)
Understanding how purine derivatives bind to their target proteins at an atomic level is crucial for designing more potent and selective inhibitors. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze these interactions.
These techniques have been used to design and rationalize the activity of numerous purine derivatives. For instance, docking calculations were used to design Reversine-related molecules with modified substitutions at the C2 and C6 positions to optimize their interaction with target kinases. nih.gov
Molecular modeling has been widely applied to study purine analogues as potential inhibitors for a range of targets. nih.gov Docking studies help identify the key amino acid residues in the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or other stabilizing forces with the purine ligand. For example, in the study of a 1H-purine-2,6-dione derivative, docking simulations identified crucial hydrogen bonds with glycine and cysteine residues in the target's active site. nih.gov
MD simulations provide further insight by modeling the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding pose predicted by docking. researchgate.netnih.gov This approach was used to study the interaction of a 2-amine-9H-purine ligand with the BRD9 bromodomain, revealing an "induced-fit" mechanism where the protein structure changes significantly upon ligand binding to achieve a stable, high-affinity interaction. researchgate.net These computational methods are essential for elucidating the structural basis of molecular recognition and for the rational design of new purine-based therapeutic agents.
Structure Activity Relationship Sar Studies and Rational Design Principles
Influence of Substituents at C2, C6, and N9 Positions on Biological Activity
The biological activity of 9H-purine derivatives can be significantly modulated by altering the substituents at the C2, C6, and N9 positions. A general consensus from various studies is that achieving a desirable degree of selectivity and potency is possible through the careful introduction of a variety of substituents at these key locations nih.gov.
C6 Position: Modifications at the C6 position have shown a profound impact on the biological activity of purine (B94841) derivatives. For instance, in the development of anticancer agents, introducing an arylpiperazinyl system at this position has been found to be beneficial for cytotoxic activity nih.govnih.gov. In the context of cyclin-dependent kinase (CDK) inhibitors, substituting the C6 position with a 3-iodobenzylamino group led to a compound with optimal inhibitory activity against CDK1, CDK2, and CDK5 nih.gov.
C2 Position: The C2 position is also critical for modulating activity. Studies on CDK inhibitors revealed that replacing the aminoethanol side chain at C2 with groups of varying sizes such as methyl, propyl, or phenyl only slightly decreased the activity compared to lead compounds like (R)-roscovitine nih.gov. However, for certain anticancer applications, the use of bulky systems at the C2 position is considered unfavorable for cytotoxicity nih.govnih.gov.
The interplay between these three positions is crucial. For example, a potent CDK inhibitor was developed with a (2R)-pyrrolidin-2-yl-methanol substituent at C2, a 3-iodobenzylamino group at C6, and presumably a less sterically hindered group at N9 to achieve IC50 values in the sub-micromolar range nih.gov.
Table 1: Structure-Activity Relationship of 2,6,9-Trisubstituted Purine Derivatives
| Position | Favorable Substituents for Activity | Unfavorable Substituents for Activity | Target/Activity | Reference |
|---|---|---|---|---|
| C2 | (2R)-pyrrolidin-2-yl-methanol, various small alkyl/aryl groups | Bulky systems | CDK Inhibition, Anticancer | nih.govnih.govnih.gov |
| C6 | Arylpiperazinyl systems, 3-iodobenzylamino | Not specified | Anticancer, CDK Inhibition | nih.govnih.govnih.gov |
| N9 | Less sterically hindered groups | Increased steric bulk | CDK Inhibition | nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
In the absence of a target's crystal structure, ligand-based drug design, particularly pharmacophore modeling, becomes a vital tool. This approach utilizes the structural information of known active and inactive compounds to build a model that defines the essential steric and electronic features required for biological activity.
For a series of 2,6,9-trisubstituted purine derivatives investigated for their potential as antitumor agents, a preliminary pharmacophore model was generated to characterize the main structural requirements for their cytotoxic activity nih.gov. The model was built using the most active compounds as templates and successfully identified several key features consistent with the observed cytotoxic effects:
Aromatic Centers: These suggest the importance of π-π stacking or hydrophobic interactions with the biological target.
Hydrogen Acceptor/Donor Center: This indicates that hydrogen bonding plays a crucial role in the ligand-receptor binding.
Hydrophobic Area: This feature highlights the need for non-polar interactions to stabilize the binding complex nih.gov.
The generation of such models involves aligning a set of active molecules to identify common chemical features. The resulting hypothesis, or pharmacophore, represents the 3D arrangement of these features that is critical for activity. This model can then be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds, a process known as scaffold hopping nih.gov.
Computational Approaches in Guiding Rational Design for Enhanced Potency and Selectivity
Computational methods are instrumental in refining lead compounds and guiding the rational design of new derivatives with improved potency and selectivity. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking provide valuable insights into how chemical structures relate to their biological activities.
For novel 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have been developed to analyze the structural requirements for antitumor activity nih.govnih.gov. These models revealed that steric properties could better explain the cytotoxicity of the compounds than electronic properties, with steric factors contributing to approximately 70% of the activity nih.govnih.gov. This quantitative insight reinforces the SAR findings that bulky groups in certain positions, like C2, are detrimental to activity.
Molecular docking simulations further complement these findings by predicting how these purine derivatives bind to their target proteins. For instance, docking models of 2,6-disubstituted purine derivatives revealed that they could bind to the SH2 domain of the STAT3 transcription factor, a key target in cancer therapy nih.gov. These computational studies are crucial for optimizing compounds towards highly potent and selective inhibitors, as has been demonstrated in the development of novel CDK1 inhibitors based on the 2,6,9-trisubstituted purine scaffold nih.gov.
Impact of Halogenation and Methylation on Molecular Conformation and Interaction Motifs
The specific chemical features of 2,6-Dibromo-9-methyl-9H-purine—the bromine atoms at C2 and C6 (halogenation) and the methyl group at N9 (methylation)—have a significant impact on its physicochemical properties, molecular conformation, and interaction capabilities.
Halogenation: The presence of bromine atoms can significantly influence a molecule's binding affinity for a biological target. Halogens can increase interactions between a ligand and a protein, often through hydrophobic forces mdpi.com. In crystal structures, halogen atoms like bromine can participate in forming the crystal network through various intermolecular interactions, including halogen···carbon and halogen···hydrogen contacts nih.gov. Furthermore, halogenation can affect the planarity of the heterocyclic ring system. While the effect may be marginal, the size of the halogen atom can induce changes in the out-of-plane distortion of the ring, which can alter its binding profile nih.gov.
Methylation: N-methylation is a common modification in biological systems that can modulate the structure and function of molecules without changing their core sequence researchgate.net. The N9-methyl group on the purine ring blocks a potential hydrogen bond donor site. This modification can influence the preferred intermolecular hydrogen-bonding patterns. For example, N-methylation of adenine derivatives has been shown to affect their preference for forming Hoogsteen-like base pairs over canonical Watson-Crick pairs nih.govacs.org. This alteration of hydrogen-bonding ability can be critical for the specific recognition and binding of the molecule to its biological target.
Future Research Directions and Unexplored Avenues for 2,6 Dibromo 9 Methyl 9h Purine
Development of Novel Functionalizations and Transformations
The future of 2,6-Dibromo-9-methyl-9H-purine chemistry lies in the exploration of innovative functionalization strategies to create diverse molecular architectures with unique properties. The bromine atoms at the C2 and C6 positions are ripe for a variety of chemical transformations, paving the way for novel derivatives.
One promising direction is the expansion of cross-coupling reactions. While palladium-catalyzed reactions are common for C-C and C-N bond formation at the C2, C6, and C8 positions of purines, there is room for exploring other metal catalysts like nickel, which could offer different reactivity and substrate scope. mdpi.com The development of novel ligands for these catalytic systems could enable more challenging transformations and the introduction of a wider range of functional groups.
Furthermore, the synthesis of 2,6,9-trisubstituted purine (B94841) derivatives has shown significant promise in developing compounds with potent biological activities. nih.gov Future research could focus on introducing novel and diverse substituents at the C2 and C6 positions of the this compound core. For instance, the incorporation of arylpiperazinyl systems at the C6 position has been shown to be beneficial for cytotoxic activity against cancer cell lines. nih.gov Exploring a wider array of cyclic amines and other nitrogen-containing heterocycles could lead to the discovery of compounds with enhanced potency and selectivity.
Additionally, the development of regioselective functionalization methods will be crucial. Given the differential reactivity of the C2 and C6 positions, future work could focus on developing synthetic protocols that allow for the selective modification of one position over the other. This would provide greater control over the final molecular structure and allow for the systematic exploration of structure-activity relationships (SAR).
Integration into Multi-Target Directed Ligand Design
The concept of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets, is a burgeoning area in drug discovery. The purine scaffold is particularly well-suited for this approach due to its ability to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes. researchgate.net this compound can serve as a versatile starting point for the design of MTDLs.
Future research should focus on the rational design of 2,6-disubstituted-9-methylpurine derivatives that can simultaneously modulate the activity of multiple targets implicated in a particular disease. For example, in cancer therapy, a single compound that inhibits both key protein kinases and signaling pathways like the Hedgehog pathway could offer a more effective treatment strategy and potentially overcome drug resistance. The purine ring has emerged as an interesting scaffold for targeting the Smoothened (SMO) receptor in the Hedgehog signaling pathway. mdpi.com
Computational methods, such as molecular docking and molecular dynamics simulations, will be instrumental in the design of these MTDLs. These techniques can be used to predict the binding modes of purine derivatives to different targets and to guide the selection of appropriate substituents to achieve the desired polypharmacology. nih.gov By leveraging these in silico tools, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process.
Advanced Materials Science Applications beyond Optoelectronics
While the biological applications of purine derivatives are extensively studied, their potential in materials science remains a relatively unexplored frontier. The unique electronic and self-assembly properties of the purine ring system make it an attractive building block for the creation of novel functional materials.
One exciting avenue is the development of purine-containing conductive polymers. The incorporation of the purine scaffold into fully π-conjugated copolymers has been shown to allow for the tuning of their optoelectronic properties. rsc.org Future research could explore the synthesis of purine-based polymers with tailored conductivities for applications in bioelectronics, such as biosensors and scaffolds for tissue engineering. nih.gov The inherent biocompatibility of the purine moiety could be a significant advantage in these biomedical applications.
Furthermore, the ability of purine derivatives to form hydrogen-bonded networks could be exploited for the development of self-assembling materials, such as supramolecular gels and liquid crystals. These materials could find applications in areas such as drug delivery and catalysis. The modification of this compound with different functional groups could be used to control the self-assembly process and to tailor the properties of the resulting materials.
Theoretical Predictions for Undiscovered Reactivity or Applications
Computational chemistry and theoretical modeling offer powerful tools for predicting the undiscovered reactivity and potential applications of this compound. By employing quantum chemical calculations, researchers can gain insights into the electronic structure and reactivity of the molecule, which can guide the design of new reactions and the prediction of novel properties.
For instance, density functional theory (DFT) calculations can be used to predict the reaction pathways for various transformations of this compound, allowing for the identification of the most favorable reaction conditions. This can help to streamline the synthetic process and to identify novel, previously unconsidered reactions.
Moreover, computational screening methods can be used to predict the potential biological targets of this compound and its derivatives. By docking a virtual library of purine compounds against a panel of disease-relevant proteins, it may be possible to identify novel therapeutic applications for this scaffold. nih.gov Similarly, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new purine derivatives based on their chemical structure, further aiding in the design of potent and selective compounds. nih.gov These in silico approaches can significantly reduce the time and cost associated with experimental screening and can open up new avenues for research.
Methodological Advancements in Synthesis and Characterization
To fully unlock the potential of this compound, continued advancements in synthetic and characterization methodologies are essential. The development of more efficient, scalable, and environmentally friendly synthetic routes to this key intermediate and its derivatives is a critical area for future research.
This includes the exploration of novel catalytic systems for the functionalization of the purine core, as well as the development of one-pot and flow chemistry approaches to streamline the synthesis of complex purine derivatives. The use of simple and efficient methodologies is crucial for the generation of compound libraries for high-throughput screening. nih.gov
In terms of characterization, the application of advanced analytical techniques will be vital for the unambiguous determination of the structure and purity of novel purine derivatives. Techniques such as two-dimensional NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography will be indispensable for elucidating the precise three-dimensional structure of these molecules and their complexes with biological targets. nih.gov Furthermore, the development of novel analytical methods for studying the kinetics and thermodynamics of the interactions of purine derivatives with their targets will provide valuable insights into their mechanism of action. A summary of potential research directions is provided in the table below.
| Research Area | Focus | Potential Impact |
| Novel Functionalizations | Development of new cross-coupling reactions, regioselective synthesis. | Creation of diverse chemical libraries for screening. |
| Multi-Target Ligand Design | Rational design of single molecules hitting multiple disease targets. | More effective and resistance-avoiding therapeutics. |
| Advanced Materials Science | Exploration of purine-containing conductive polymers and self-assembling materials. | New biocompatible materials for bioelectronics and drug delivery. |
| Theoretical Predictions | Use of computational chemistry to predict reactivity and new applications. | Accelerated discovery of novel reactions and biological targets. |
| Synthesis & Characterization | Development of efficient synthetic methods and advanced analytical techniques. | Improved access to complex purine derivatives and deeper understanding of their properties. |
Q & A
Q. What synthetic methodologies are recommended for preparing 2,6-Dibromo-9-methyl-9H-purine with high yield and purity?
The synthesis typically involves bromination of a pre-functionalized purine scaffold. For example, 9-methylpurine derivatives can be halogenated using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Key steps include:
- Halogenation : Sequential bromination at positions 2 and 6 under anhydrous conditions (e.g., DMF as solvent, 0–5°C).
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) followed by recrystallization from ethanol or methanol to isolate the product .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl group at N9, bromine at C2/C6). Coupling constants in ¹H NMR can resolve regiochemical ambiguities.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₆H₅Br₂N₅).
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions. Note: Bromine’s high electron density aids phasing .
Advanced Research Questions
Q. How do bromine substituents influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
Bromine’s electronegativity and leaving-group ability make it ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings. Methodological considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl/heteroaryl boronic acid couplings.
- Optimization : Vary ligands (e.g., XPhos), bases (K₂CO₃), and solvents (toluene/DMF) to enhance reactivity.
- Comparative Studies : Contrast with chloro analogs (e.g., 2,6-dichloro derivatives) to assess kinetic vs. thermodynamic control .
Q. What strategies address contradictory reports on the biological activity of this compound in anticancer assays?
Discrepancies may arise from assay conditions or impurity profiles. Recommended approaches:
- Reproducibility Checks : Standardize cell lines (e.g., HeLa vs. MCF-7), solvent controls (DMSO concentration), and dosing schedules.
- Purity Validation : Use LC-MS to rule out degradants (e.g., debromination byproducts).
- Mechanistic Studies : Employ competitive binding assays (e.g., kinase profiling) or computational docking to identify targets .
Q. How can computational methods predict the regioselectivity of nucleophilic attacks on this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals (FMOs) to predict reactive sites. For example:
- Electrostatic Potential Maps : Highlight electron-deficient C2 vs. C6 positions.
- Transition-State Modeling : Compare activation energies for SNAr (nucleophilic aromatic substitution) at different sites .
Data Analysis and Structural Insights
Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they mitigated?
Challenges include:
- Crystal Twinning : Common in halogenated purines; use TWINABS for data scaling.
- Disorder : Methyl groups at N9 may require constrained refinement. Solutions:
- Collect high-resolution data (≤0.8 Å) at low temperature (110 K).
- Apply SHELXL’s ISOR and DELU restraints to manage thermal motion .
Q. How do steric and electronic effects of the methyl group at N9 modulate the compound’s stability and solubility?
- Steric Effects : Methyl at N9 reduces rotational freedom, enhancing crystallinity but lowering aqueous solubility.
- Electronic Effects : Methyl’s electron-donating nature may weaken hydrogen-bonding interactions in the solid state.
- Solubility Optimization : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., HCl adducts) can improve bioavailability .
Contradiction Resolution
Q. How should researchers interpret conflicting data on the compound’s stability under acidic vs. basic conditions?
- pH-Dependent Degradation : Perform kinetic studies (e.g., HPLC monitoring at pH 1–14) to identify degradation pathways (e.g., debromination at low pH, hydrolysis at high pH).
- Structural Confirmation : Compare degradation products (e.g., 2-bromo-6-hydroxy derivatives) via HRMS and NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
